6-diphenylphosphanyl-1H-pyridin-2-one
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Overview
Description
6-Diphenylphosphanyl-1H-pyridin-2-one is a compound that has garnered significant interest in the field of chemistry due to its unique structural properties and versatile applications. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various transition metals. Its structure consists of a pyridin-2-one ring substituted with a diphenylphosphanyl group, which imparts unique electronic and steric properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-diphenylphosphanyl-1H-pyridin-2-one typically involves the reaction of 2-tert-butoxy-6-bromo-pyridine with diphenylphosphine. The reaction is carried out in an ether solvent, such as diethyl ether, under an inert atmosphere to prevent oxidation. The reaction mixture is cooled to 0°C, and a strong base, such as n-butyllithium, is added dropwise to deprotonate the diphenylphosphine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Diphenylphosphanyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in N- and O-arylation reactions with diaryliodonium salts, leading to the formation of N-aryl pyridin-2-ones and O-aryl 2-hydroxypyridines.
Coordination Reactions: It acts as a ligand, forming complexes with transition metals such as platinum, which can be used in catalysis.
Common Reagents and Conditions
N- and O-Arylation: Diaryliodonium salts are commonly used as arylating agents.
Coordination Chemistry: Transition metal complexes are formed under inert conditions, often using solvents like dichloromethane or tetrahydrofuran.
Major Products
N-Arylated Products: N-aryl pyridin-2-ones.
O-Arylated Products: O-aryl 2-hydroxypyridines.
Metal Complexes: Complexes such as [Cl2Pt(6-diphenylphosphanyl-1-methyl-pyridine-2-one)2] and [Cl2Pt(2-methoxy-6-diphenylphosphanylpyridine)2].
Scientific Research Applications
6-Diphenylphosphanyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-diphenylphosphanyl-1H-pyridin-2-one primarily involves its role as a ligand in coordination chemistry. The diphenylphosphanyl group donates electron density to the metal center, stabilizing the metal-ligand complex. This electron donation can enhance the reactivity of the metal center, making it more effective in catalytic processes. The pyridin-2-one ring can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the complex .
Comparison with Similar Compounds
Similar Compounds
6-Dicyclohexylphosphanyl-1H-pyridin-2-one: Similar structure but with cyclohexyl groups instead of phenyl groups.
6-Diphenylphosphanyl-1-methyl-pyridin-2-one: Similar structure with a methyl group on the pyridine ring.
2-Methoxy-6-diphenylphosphanylpyridine: Similar structure with a methoxy group on the pyridine ring.
Uniqueness
6-Diphenylphosphanyl-1H-pyridin-2-one is unique due to its combination of a diphenylphosphanyl group and a pyridin-2-one ring, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry, offering unique selectivities and reactivities compared to other similar compounds .
Properties
IUPAC Name |
6-diphenylphosphanyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NOP/c19-16-12-7-13-17(18-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVQJDRZISUWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444823 |
Source
|
Record name | 6-diphenylphosphanyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64741-28-2 |
Source
|
Record name | 6-diphenylphosphanyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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